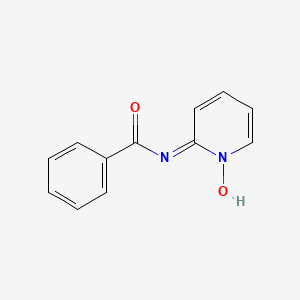

N-(1-hydroxypyridin-2-ylidene)benzamide

Descripción general

Descripción

“N-(1-hydroxypyridin-2-ylidene)benzamide” is a chemical compound with the molecular formula C12H10N2O2 . It is also known as "Benzamide, N-(1-oxido-2-pyridinyl)-" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a bimetallic metal–organic framework material, which was generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions (Fe2Ni-BDC), was synthesized by a solvothermal approach . This catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .Molecular Structure Analysis

The molecular structure of “N-(1-hydroxypyridin-2-ylidene)benzamide” consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 214.22 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-hydroxypyridin-2-ylidene)benzamide” include a melting point of 121-123 °C, a predicted boiling point of 359.3±15.0 °C, and a predicted density of 1.19±0.1 g/cm3 . The compound also has a predicted pKa value of 11.47±0.70 .Aplicaciones Científicas De Investigación

Copper-mediated Aryloxylation of Benzamides

Copper-mediated selective aryloxylation of benzamides using 2-aminopyridine 1-oxide as a new N,O-bidentate directing group has been explored. This method offers a straightforward approach for the synthesis of mono- and diaryloxylated benzoic acids, showing broad substrate scope (Hao et al., 2014).

Improved Synthesis Process

An improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine has been developed. The process involves catalytic action by triethylamine, offering high yield and simple, controllable operations (Dian, 2010).

Novel ALK5 Inhibitor

The pharmacokinetics and potential anti-fibrosis applications of a novel ALK5 inhibitor, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, have been investigated. This inhibitor shows promise as an oral anti-fibrotic drug due to its effective distribution and metabolism in animal models (Kim et al., 2008).

Neuroleptic Activity of Benzamides

Research on benzamides as potential neuroleptics has shown a good correlation between structure and activity, with certain compounds significantly more potent than standard treatments. This suggests potential applications in treating psychosis with fewer side effects (Iwanami et al., 1981).

Microwave Promoted Synthesis

Microwave irradiation has been utilized to synthesize N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides in a solvent-free medium, providing a cleaner, more efficient, and faster method compared to traditional synthesis approaches (Saeed, 2009).

Antiinflammatory Compounds

The synthesis and activity of benzamides and related compounds have been explored for their antiinflammatory properties. Among these, certain derivatives have shown promising results in reducing the production of reactive oxygen species, indicating potential for non-acidic antiinflammatory applications (Robert et al., 1994).

Direcciones Futuras

While specific future directions for “N-(1-hydroxypyridin-2-ylidene)benzamide” are not mentioned in the available resources, research into similar compounds suggests potential applications in various fields. For instance, pyridinone and pyranone hexadentate ligands have been synthesized for potential use in chelation therapy . Additionally, substituted-N-(pyridin-2-yl)benzamides have been synthesized and evaluated for their anti-tubercular activity .

Propiedades

IUPAC Name |

N-(1-hydroxypyridin-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(10-6-2-1-3-7-10)13-11-8-4-5-9-14(11)16/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUAJDZPYNJTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=C2C=CC=CN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408370 | |

| Record name | N-(1-hydroxypyridin-2-ylidene)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-hydroxypyridin-2-ylidene)benzamide | |

CAS RN |

14178-42-8 | |

| Record name | N-(1-hydroxypyridin-2-ylidene)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

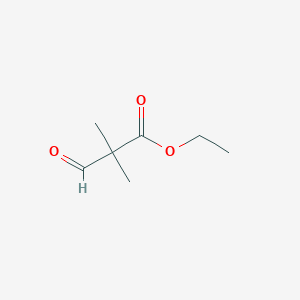

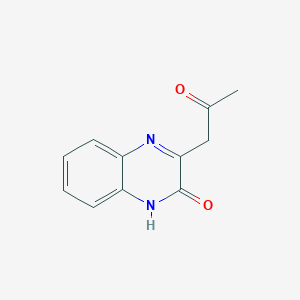

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine](/img/structure/B3047475.png)